1-(Methylamino)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Methylamino)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is characterized by a cyclobutane ring substituted with a methylamino group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
The synthesis of 1-(Methylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with methylamine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the carboxylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(Methylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The carboxylic acid group can also participate in similar interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-(Methylamino)cyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the methyl group, which can significantly alter its chemical and biological properties.
Cyclobutanecarboxylic acid: This compound lacks the amino group, making it less reactive in certain types of chemical reactions.
1-Methylcyclopropanamine hydrochloride: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different steric and electronic effects.
The unique combination of the cyclobutane ring, methylamino group, and carboxylic acid group in this compound makes it distinct and valuable for various applications.
Properties
IUPAC Name |
1-(methylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(5(8)9)3-2-4-6/h7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIIYBQFEOZGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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